Ortho‑Phenoxy vs. Para‑Phenoxy Regioisomer — Calculated Polarity and Lipophilicity Contrast
The ortho‑phenoxy placement in 5‑chloro‑2‑hydroxy‑N‑[2‑(2‑phenoxyphenyl)ethyl]benzamide yields a higher topological polar surface area (62.1 Ų) and lower XLogP (5.39) relative to the para-phenoxy regioisomer (TPSA = 58.6 Ų; XLogP = 5.6) . The TPSA difference exceeds the commonly cited < 10 Ų threshold for distinct oral absorption windows, and the LogP shift approaches the 0.15‑0.30 unit range considered meaningful for partitioning between aqueous and lipid phases .
| Evidence Dimension | Topological polar surface area (TPSA) and lipophilicity (XLogP) |
|---|---|
| Target Compound Data | TPSA = 62.1 Ų; XLogP = 5.39 |
| Comparator Or Baseline | 5‑Chloro‑2‑hydroxy‑N‑[2‑(4‑phenoxyphenyl)ethyl]benzamide (CAS 648922‑91‑2): TPSA = 58.6 Ų; XLogP = 5.6 |
| Quantified Difference | ΔTPSA = +3.5 Ų; ΔXLogP = –0.21 |
| Conditions | Calculated descriptors (Chem960); same computational method for both regioisomers |
Why This Matters
The higher polarity and lower lipophilicity of the ortho isomer may reduce passive membrane permeability and shift its tissue‑distribution profile relative to the para isomer, making them non‑interchangeable in cell‑based assays or in vivo models.
